molecular formula C25H21N3O2 B254026 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one

5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one

Cat. No. B254026
M. Wt: 395.5 g/mol
InChI Key: RKENTDBSUSWXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, also known as EPB or compound 1, is a novel spirocyclic compound that has gained significant attention in recent years due to its potential in drug discovery and development. This compound exhibits a unique structure and has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is not fully understood, but it has been suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and inflammation. 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is a major pathway involved in inflammation.
Biochemical and Physiological Effects
5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. It has also been shown to modulate the expression of various genes involved in cancer cell growth and inflammation. In addition, 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has been found to possess good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has several advantages for lab experiments, including its unique structure, good pharmacokinetic properties, and various biological activities. However, there are also some limitations, including its low solubility in water and its relatively low yield in the synthesis process.

Future Directions

There are several future directions for the research and development of 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one. One potential direction is to explore its potential in combination therapy with other anticancer drugs. Another direction is to investigate its potential in other disease areas, such as autoimmune and neurodegenerative diseases. Furthermore, the synthesis process of 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one could be optimized to improve the yield and purity of the final product. Finally, more studies are needed to fully understand the mechanism of action of 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one and its potential in drug discovery and development.
Conclusion
In conclusion, 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is a novel spirocyclic compound that exhibits various biological activities, making it a promising candidate for drug discovery and development. Its unique structure and good pharmacokinetic properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential in drug development.

Synthesis Methods

The synthesis of 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one involves a multi-step process that includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and finally the cyclization of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The yield of the final product is around 40%, and the purity can be improved through recrystallization.

Scientific Research Applications

5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has been extensively studied for its potential in drug discovery and development. Several studies have reported its biological activities, including anticancer, anti-inflammatory, and antiviral properties. 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has been found to possess antiviral activity against the Zika virus.

properties

Product Name

5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

5//'-ethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3//'-1H-indole]-2//'-one

InChI

InChI=1S/C25H21N3O2/c1-2-16-12-13-20-19(14-16)25(24(29)26-20)28-22(18-10-6-7-11-23(18)30-25)15-21(27-28)17-8-4-3-5-9-17/h3-14,22H,2,15H2,1H3,(H,26,29)

InChI Key

RKENTDBSUSWXHA-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)NC(=O)C23N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C23N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3

Origin of Product

United States

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